

TLR8 agonist 9 chemical structure and properties

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Compound of Interest

Compound Name: TLR8 agonist 9

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An In-depth Technical Guide to TLR8 Agonist 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a key component of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic small molecules. Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response. Consequently, TLR8 agonists are of significant interest as potential vaccine adjuvants and immunotherapies for cancer and infectious diseases. This document provides a detailed technical overview of **TLR8 agonist 9**, also known as Compound II-77, a potent and specific agonist of human TLR8.

Chemical Structure and Physicochemical Properties

TLR8 agonist 9 is a complex heterocyclic molecule with the chemical formula C₃₈H₄₃N₇O₈. Its structure is presented below.

Chemical Structure of **TLR8 Agonist 9**

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A summary of the known physicochemical and biological properties of **TLR8 agonist 9** is provided in the tables below.

Table 1: Physicochemical Properties of **TLR8 Agonist 9**

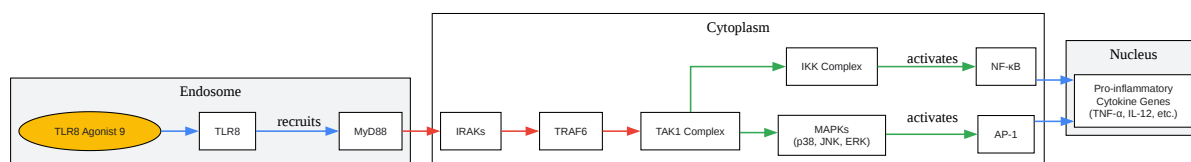
Property	Value	Reference
Molecular Formula	C38H43N7O8	[1][2]
Molecular Weight	725.79 g/mol	[1]
CAS Number	3034750-61-0	[1]
Appearance	Solid	[3]
Predicted Density	1.48 ± 0.1 g/cm ³	
Predicted pKa	13.41 ± 0.20	
Solubility	Soluble in DMSO	

Table 2: Biological Properties of **TLR8 Agonist 9**

Property	Value	Reference
Target	Toll-like receptor 8 (TLR8)	
EC50 for hTLR8	0.25 - 1 μ M	
EC50 for TNF α secretion	< 1 μ M	
Plasma Stability	Stable in human and murine plasma	
In Vivo Activity	Exhibits antitumor activity in a xenograft mouse model	

Signaling Pathway

Upon binding to TLR8 in the endosome, **TLR8 agonist 9** induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the transcription factors NF- κ B and AP-1, which drive the expression of pro-inflammatory cytokines such as TNF- α and IL-12.



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Caption: TLR8 signaling pathway initiated by **TLR8 Agonist 9**.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for evaluating the activity of TLR8 agonists like **TLR8 agonist 9**.

Determination of TLR8 Agonist Activity using a Reporter Gene Assay

This assay quantifies the activation of the NF- κ B signaling pathway downstream of TLR8 engagement.

1. Cell Line:

- Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF- κ B-inducible promoter (e.g., HEK-Blue™ hTLR8 cells).

2. Reagents:

- HEK-Blue™ Detection medium or equivalent SEAP detection reagent.
- TLR8 agonist 9** (dissolved in DMSO).
- Positive control (e.g., R848).
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

3. Procedure: a. Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 2.5×10^4 to 5×10^4 cells per well and incubate overnight. b. Prepare serial dilutions of **TLR8 agonist 9** and the positive control in cell culture medium. c. Add the diluted compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator. d. Add HEK-Blue™ Detection medium to the cell culture supernatant according to the manufacturer's instructions. e. Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm using a microplate reader. f. Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Measurement of TNF- α Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol measures the induction of the pro-inflammatory cytokine TNF- α from primary human immune cells.

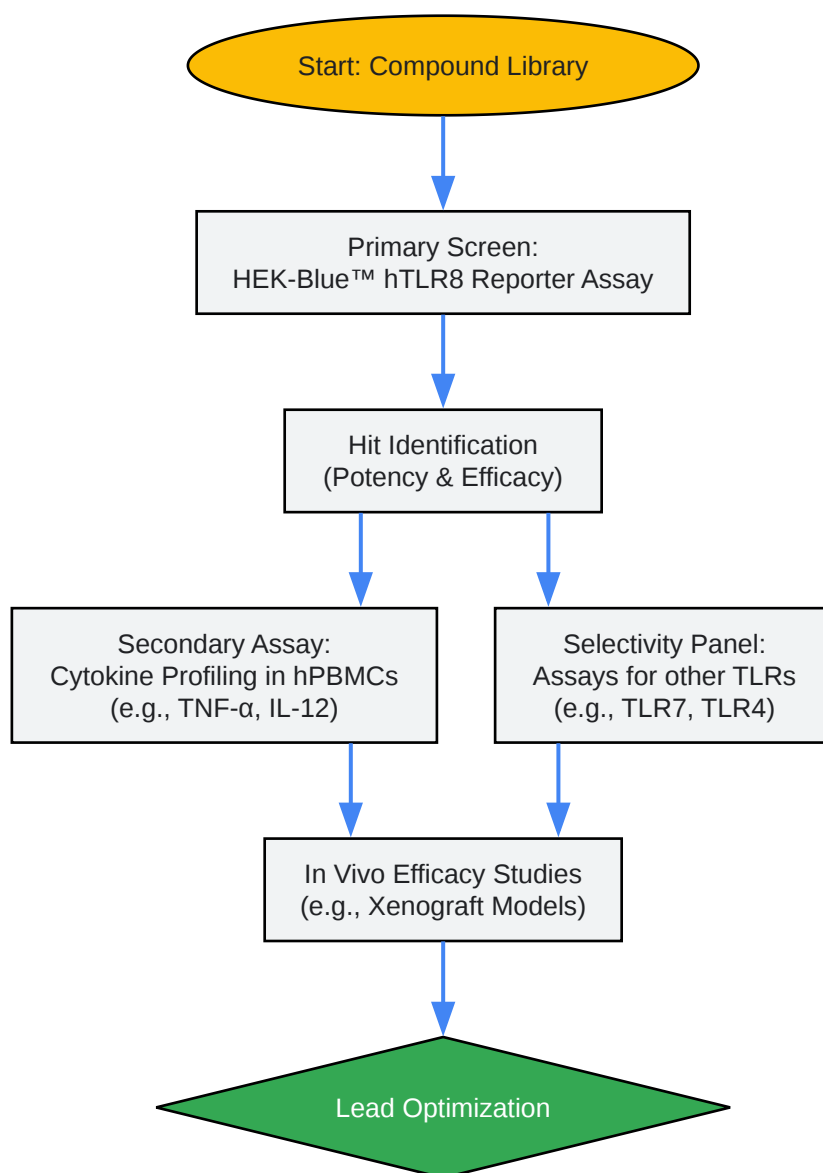
1. Cells and Reagents:

- Freshly isolated human PBMCs.
- RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin.
- **TLR8 agonist 9** (dissolved in DMSO).
- Positive control (e.g., LPS).
- Multiplex bead-based immunoassay kit for human TNF- α detection.

2. Procedure: a. Plate PBMCs in a 96-well plate at a density of 2×10^5 cells per well. b. Prepare serial dilutions of **TLR8 agonist 9** and the positive control in RPMI medium. c. Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator. d. Centrifuge the plate to pellet the cells and carefully collect the supernatant. e. Perform the multiplex bead-based immunoassay on the supernatants according to the manufacturer's protocol. This typically involves: i. Incubation of the supernatant with antibody-coupled magnetic beads. ii. Washing the beads. iii. Incubation with a biotinylated detection antibody. iv. Incubation with streptavidin-phycoerythrin. v. Resuspension of the beads and analysis on a compatible flow cytometer or bead-based assay reader. f. Determine the concentration of TNF- α in each sample by interpolating from a standard curve. g. Calculate the EC₅₀ value for TNF- α secretion as described for the reporter gene assay.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the screening and characterization of TLR8 agonists.



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Caption: A representative workflow for TLR8 agonist discovery and development.

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